molecular formula C9H8N2O2 B3040006 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 144760-62-3

2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B3040006
CAS RN: 144760-62-3
M. Wt: 176.17 g/mol
InChI Key: JUAQNGLPECNZPS-UHFFFAOYSA-N
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Description

2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one, also known as MBX, is a synthetic compound that was first discovered in the late 1960s. It is a member of the benzoxadiazepine family of compounds, which are derivatives of the benzodiazepine class of drugs. MBX has been studied extensively for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all well-understood.

Scientific Research Applications

2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been studied extensively for its potential applications in scientific research. It has been used in the development of new drugs, in the study of chemical reactions, and in the development of new materials. It has also been used in the study of enzyme kinetics, in the study of protein-ligand interactions, and in the study of molecular recognition. Additionally, 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been used to study the structure and function of biological systems, and to study the effects of environmental toxins on biological systems.

Mechanism of Action

2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been found to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It increases the affinity of GABA for the receptor, leading to an increase in the inhibitory effects of GABA. In addition, 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been found to act as a negative allosteric modulator of the glutamate receptor, which leads to a decrease in the excitatory effects of glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one have been studied extensively. It has been found to have anxiolytic, sedative, and hypnotic effects. It has also been found to have anticonvulsant and muscle relaxant properties. Additionally, 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has been found to have antinociceptive and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and handle. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, there are some limitations to using 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not very soluble in aqueous solutions, so it can be difficult to work with in certain experiments.

Future Directions

There are several potential future directions for further research on 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one. For example, more research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the development of new drugs and materials. Furthermore, research could be done to investigate its potential as a therapeutic agent for various diseases and conditions. Finally, research could be done to explore its potential as a tool for studying the structure and function of biological systems.

properties

IUPAC Name

2-methyl-4H-1,3,4-benzoxadiazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-11-9(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAQNGLPECNZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275953
Record name 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

CAS RN

144760-62-3
Record name 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144760-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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